3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride
Overview
Description
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C9H14N2O·HCl. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-pyridinylmethylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Scientific Research Applications
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Pyridinylmethyl)amino]-1-propanol
- 3-[(4-Pyridinylmethyl)amino]-2-propanol
- 3-[(4-Pyridinylmethyl)amino]-1-butanol
Uniqueness
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research and industrial applications .
Biological Activity
3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Chemical Structure : The compound features a pyridine ring, which is known for its ability to interact with various biological targets.
- Molecular Formula : C₈H₁₃ClN₂O
- CAS Number : 1216431-19-4
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The presence of the pyridine moiety allows it to engage with various protein targets, including:
- Protein Kinases : The compound has been studied for its inhibitory effects on tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases .
- Dopamine Receptors : Similar compounds have shown selectivity for dopamine receptor subtypes, indicating potential applications in treating psychiatric disorders .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .
- Antitumor Effects : The compound's ability to inhibit specific kinases suggests potential antitumor properties, particularly in neoplastic diseases like leukemia .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine-based compounds, including this compound:
- Inhibition of Protein Kinases : A study highlighted the effectiveness of pyridine derivatives in inhibiting protein kinases involved in cancer progression. The findings suggest that these compounds can reduce tumor growth in vitro and in vivo models .
- Dopamine Receptor Affinity : Research on related compounds revealed a significant affinity for dopamine D4 receptors over D2 receptors, which could lead to new treatments for schizophrenia and other mood disorders .
- Antimicrobial Screening : A screening of various pyridine derivatives indicated promising antibacterial activity against Gram-positive bacteria, supporting further exploration into their therapeutic potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFOOMQJCKVQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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